N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide
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Description
N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Scientific Research Applications
Cyclization Studies
The cyclization reactions of similar compounds have been explored theoretically and experimentally. One study investigated the cyclization of N-methylpent-4-enylaminyl and related radicals, providing insights into the reaction pathways and mechanisms of similar compounds (Maxwell, Smith, & Tsanaktsidis, 2000).
Photochemical Behavior
The photochemical behavior of compounds structurally related to N-((2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide, such as 4-aminostilbenes with N-phenyl substitutions, has been examined. These studies highlight the impact of N-phenyl substitutions on the fluorescence and photoisomerization properties of these compounds (Yang, Chiou, & Liau, 2002).
Oxidation Studies
Nonheme oxoiron(IV) complexes, related to the structural motifs of the compound , have been studied for their ability to oxidize C-H bonds, demonstrating the compound's potential in catalytic and oxidation reactions (Kaizer et al., 2004).
Anticonvulsant Activity
Research into similar 4-aminobenzamides has revealed their potential anticonvulsant effects. These compounds were evaluated against seizures induced by various methods, providing insights into the medical applications of related compounds (Clark et al., 1984).
Structural Analysis in Solid State
The structure of glibenclamide, a compound with a similar structural framework, was analyzed in the solid state using a combination of NMR spectroscopy and theoretical calculations, shedding light on the physicochemical properties of related compounds (Sanz et al., 2012).
Carbonylative Approaches
Studies have been conducted on the carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives using related compounds. This research provides insights into new synthetic pathways for similar compounds (Mancuso et al., 2014).
Antibacterial Evaluation
Research into the antibacterial properties of similar compounds has been conducted, highlighting their potential in combating bacterial infections. This is especially relevant in the context of increasing antibiotic resistance (Ravichandiran, Premnath, & Vasanthkumar, 2015).
properties
IUPAC Name |
N-[(2E,4Z)-1-(cyclohexylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-17-21(18-16-19)24(28)27-23(14-8-11-20-9-4-2-5-10-20)25(29)26-22-12-6-3-7-13-22/h2,4-5,8-11,14-18,22H,3,6-7,12-13H2,1H3,(H,26,29)(H,27,28)/b11-8-,23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREVXJWOURTWRD-RTCKTPHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C=C\C2=CC=CC=C2)/C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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